molecular formula C11H11Cl2N3O2 B11841863 tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

Cat. No.: B11841863
M. Wt: 288.13 g/mol
InChI Key: BMXQHDCDSDTOQG-UHFFFAOYSA-N
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Description

tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate: is an organic compound with the molecular formula C11H11Cl2N3O2 It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate typically involves the reaction of 2,7-dichloropyrrolo[3,2-d]pyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrrolo[3,2-d]pyrimidine core can be subjected to oxidation or reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Hydrolysis: The ester group in tert-butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or azides.

    Hydrolysis Product: The corresponding carboxylic acid derivative.

Scientific Research Applications

Chemistry: tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in medicinal chemistry and materials science.

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties contribute to the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is not fully elucidated. its biological activity is thought to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
  • tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
  • tert-Butyl 2,4-dichloro-5,8-dihydro-6H-pyrido[3,4-d]pyrimidine-7-carboxylate

Uniqueness: tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is unique due to the specific positioning of chlorine atoms and the tert-butyl ester group. These structural features influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H11Cl2N3O2

Molecular Weight

288.13 g/mol

IUPAC Name

tert-butyl 2,7-dichloropyrrolo[3,2-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-5-6(12)8-7(16)4-14-9(13)15-8/h4-5H,1-3H3

InChI Key

BMXQHDCDSDTOQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=NC(=NC=C21)Cl)Cl

Origin of Product

United States

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